

Unraveling the Intricate Oligosaccharide Architecture of Everninomicin D: A Technical Guide

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Compound of Interest

Compound Name: *Everninomicin D*

Cat. No.: *B14155444*

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For Researchers, Scientists, and Drug Development Professionals

Everninomicin D, a member of the everninomicin family of antibiotics, possesses a complex octasaccharide core that is crucial for its potent antimicrobial activity against a range of Gram-positive bacteria, including multidrug-resistant strains. A thorough understanding of its intricate structure is paramount for elucidating its mechanism of action, guiding synthetic efforts for analog development, and optimizing its therapeutic potential. This technical guide provides an in-depth exploration of the oligosaccharide structure of **Everninomicin D**, detailing the constituent monosaccharides, their linkages, and the experimental methodologies employed for its structural characterization.

The Octasaccharide Core: A Symphony of Sugars

Everninomicin D is an octasaccharide antibiotic characterized by a highly branched and substituted sugar chain. The structural elucidation of this complex molecule has been a significant challenge, primarily addressed through a combination of sophisticated analytical techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The core structure is composed of several unique and modified monosaccharide units. These include derivatives of common sugars as well as rare, highly substituted moieties. The complete structure, including the stereochemistry of the glycosidic linkages, has been pieced

together through meticulous analysis of spectroscopic data and confirmed through the synthesis of its fragments.

Constituent Monosaccharides and Linkages

The oligosaccharide chain of **Everninomicin D** is a complex assembly of eight sugar residues, often referred to by letters A through H in various literature sources. The structural backbone is composed of fragments designated as A1B(A)C and DEFGHA2. Key monosaccharide components that have been identified include D-olivose and L-evernitrose, among other highly modified sugars. The connectivity between these units is established through a series of glycosidic bonds and, notably, includes orthoester linkages, which are a characteristic feature of this class of antibiotics.

Quantitative Structural Data

The precise structural arrangement of **Everninomicin D**'s oligosaccharide core has been determined through extensive NMR and MS analyses. The following tables summarize key quantitative data obtained from these studies, providing a valuable reference for researchers in the field.

Table 1: Key Mass Spectrometry Fragmentation Data for Everninomicin D

Precursor Ion (m/z)	Fragmentation Ion (m/z)	Putative Structural Assignment
[M+Na] ⁺	Varies	Loss of terminal sugar units (e.g., evernitrose)
[M+Na] ⁺	Varies	Cleavage at glycosidic linkages
[M+Na] ⁺	Varies	Fragmentation of the aglycone moiety

Note: The specific m/z values can vary depending on the ionization method and experimental conditions. This table provides a generalized view of the fragmentation pattern.

Table 2: Representative ^1H and ^{13}C NMR Chemical Shifts for Key Monosaccharide Residues of Everninomicin D Analogs

Monosaccharide Residue	Proton (^1H) Chemical Shift (ppm)	Carbon (^{13}C) Chemical Shift (ppm)
L-evernitrose (A)	Anomeric H: ~5.0-5.2	Anomeric C: ~98-102
D-olivose (B)	Anomeric H: ~4.5-4.8	Anomeric C: ~100-104
DIA (A1)	Aromatic H: ~6.5-7.5	Aromatic C: ~110-160

Note: Chemical shifts are highly dependent on the solvent, temperature, and neighboring residues. The values presented are approximate and intended for illustrative purposes. Detailed assignments for **Everninomicin D** itself are found in specialized literature.

Experimental Protocols for Structural Elucidation

The determination of the complex oligosaccharide structure of **Everninomicin D** relies on a synergistic application of advanced analytical techniques. Below are detailed methodologies for the key experiments cited in the structural elucidation of this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of oligosaccharides in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign all proton and carbon signals and to establish through-bond and through-space connectivities.

Sample Preparation:

- Approximately 5-10 mg of the purified **Everninomicin D** sample is dissolved in a suitable deuterated solvent (e.g., D_2O , methanol- d_4 , or DMSO-d_6).
- The sample is filtered into a 5 mm NMR tube.

1D NMR Spectroscopy:

- ^1H NMR: Provides information on the number and chemical environment of protons. Anomeric protons typically resonate in the 4.5-5.5 ppm region.
- ^{13}C NMR: Provides information on the carbon skeleton. Anomeric carbons are typically found in the 90-110 ppm range.

2D NMR Spectroscopy:

- COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, allowing for the tracing of proton networks within each monosaccharide ring.
- TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in the identification of individual sugar residues.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, enabling the assignment of carbon signals based on their attached proton resonances.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for determining the linkages between monosaccharide units and the sequence of the oligosaccharide chain.
- NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is essential for determining the stereochemistry of glycosidic linkages and the overall conformation of the molecule.

Typical NMR Spectrometer Parameters:

- Spectrometer: 500 MHz or higher field strength Bruker Avance (or equivalent).
- Probe: Cryoprobe for enhanced sensitivity.
- Temperature: 298 K.
- Pulse Programs: Standard Bruker pulse programs for each 2D experiment.

- Data Processing: Software such as TopSpin or MestReNova is used for processing and analysis of the NMR data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and the sequence of monosaccharide units through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique commonly used for large, non-volatile molecules like oligosaccharides.

Sample Preparation:

- A dilute solution of **Everninomicin D** is prepared in a solvent compatible with ESI, typically a mixture of water, acetonitrile, or methanol, often with a small amount of an acid (e.g., formic acid) or a salt (e.g., sodium acetate) to promote ionization.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS):

- Ionization: The sample solution is introduced into the ESI source, where a high voltage is applied to create a fine spray of charged droplets.
- Desolvation: The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte (e.g., $[M+H]^+$ or $[M+Na]^+$).
- First Mass Analysis (MS1): The ions are guided into the mass analyzer, and the precursor ion of interest (e.g., the molecular ion of **Everninomicin D**) is selected.
- Collision-Induced Dissociation (CID): The selected precursor ions are fragmented by collision with an inert gas (e.g., argon or nitrogen) in a collision cell.
- Second Mass Analysis (MS2): The resulting fragment ions are separated in a second mass analyzer, and their mass-to-charge ratios are detected.

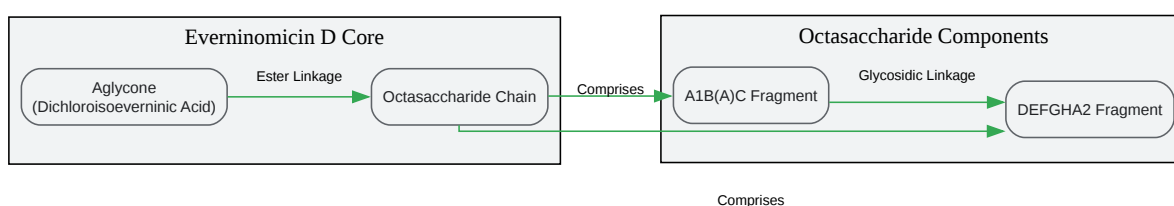
Data Analysis:

- The fragmentation pattern provides information about the sequence of monosaccharides. The mass differences between fragment ions correspond to the masses of individual sugar residues.

- Cross-ring cleavages can provide information about the positions of linkages between monosaccharide units.

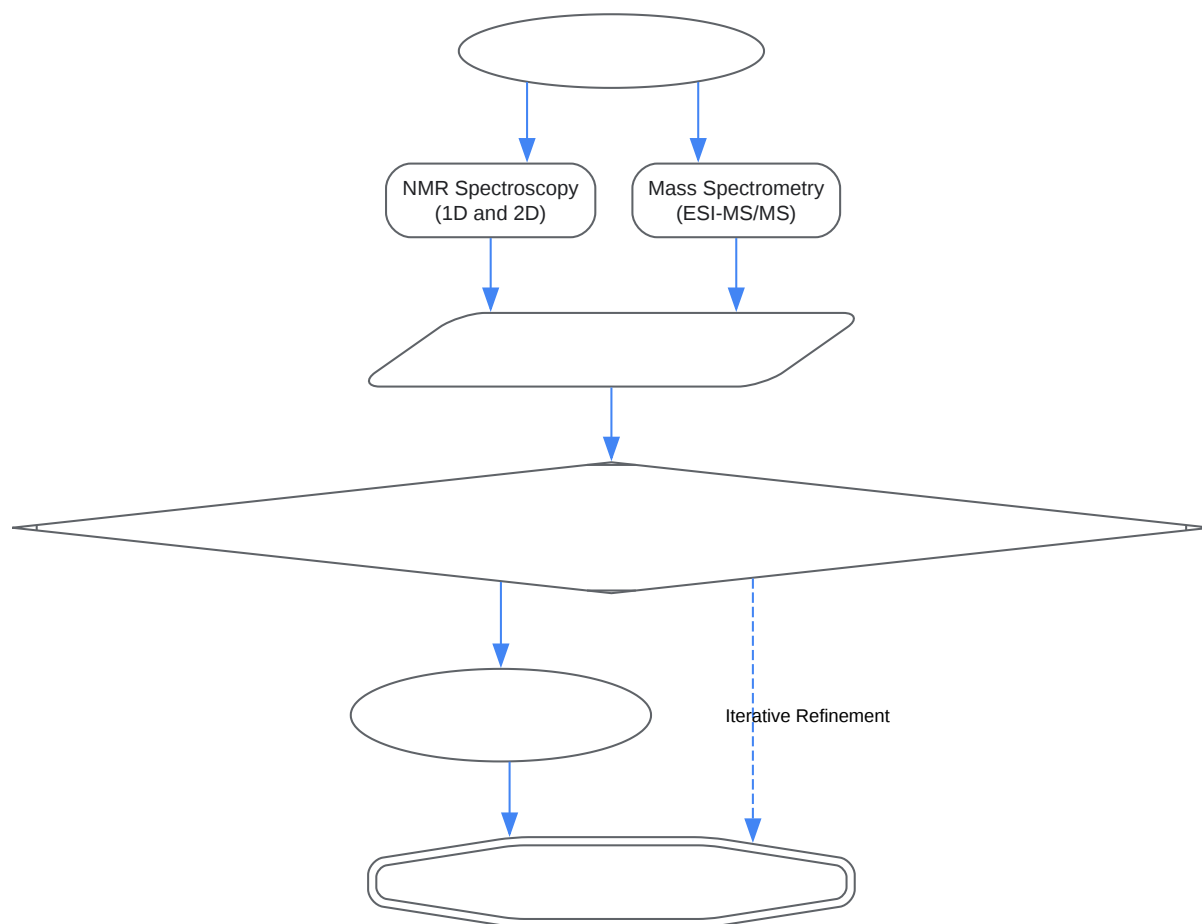
Visualizing the Structure and Workflow

To better understand the relationships between the different components of **Everninomicin D**'s structure and the workflow for its analysis, the following diagrams are provided.



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Caption: Hierarchical structure of **Everninomicin D**.



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Caption: Workflow for structural elucidation.

This comprehensive guide serves as a foundational resource for professionals engaged in the study and development of everninomicin-based antibiotics. A deep understanding of the oligosaccharide core is the cornerstone for future innovations in combating bacterial resistance.

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